A Senior Application Scientist's Guide to the Synthesis of (R)-Tol-BINAP from Binaphthol
A Senior Application Scientist's Guide to the Synthesis of (R)-Tol-BINAP from Binaphthol
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Importance of (R)-Tol-BINAP
In the landscape of asymmetric catalysis, the ability to control stereochemistry is paramount. Chiral phosphine ligands are the architects of this control, and among them, the BINAP scaffold represents a cornerstone of modern synthetic chemistry.[1] This guide focuses on (R)-Tol-BINAP, or (R)-(+)-2,2′-Bis(di-p-tolylphosphino)-1,1′-binaphthyl, a valued derivative of the classical BINAP ligand.
The defining feature of Tol-BINAP is its axial chirality, a consequence of restricted rotation (atropisomerism) around the C1-C1′ bond of the binaphthyl core.[1][2] This rigid, C₂-symmetric framework creates a well-defined chiral environment around a metal center, enabling exceptional enantioselectivity in a multitude of transformations. The strategic replacement of phenyl groups with p-tolyl groups is not a trivial modification; it enhances the ligand's electronic and solubility properties. The electron-donating methyl groups on the tolyl rings increase the electron density on the phosphorus atoms, which can modulate the catalytic activity of the corresponding metal complex.[2] Furthermore, Tol-BINAP often exhibits improved solubility in organic solvents compared to its parent, BINAP, a practical advantage in process chemistry.[3]
This document provides a comprehensive, field-proven methodology for the synthesis of (R)-Tol-BINAP, starting from racemic 1,1′-bi-2-naphthol (BINOL). We will dissect each critical step, explaining the underlying chemical principles and the rationale behind the chosen protocols, to equip you with the knowledge for a successful and reproducible synthesis.
Overall Synthetic Strategy
The most robust and scalable pathway to enantiopure (R)-Tol-BINAP begins with enantiomerically pure (R)-BINOL. Attempting to resolve the final phosphine or its oxide is a less efficient strategy, often complicated by harsh conditions and lower overall yields.[4] Our strategy, therefore, is a logical three-stage process that preserves the chiral integrity established in the first step.
Caption: Overall synthetic workflow for (R)-Tol-BINAP.
Stage 1: The Foundation - Resolution of Racemic BINOL
Principle: The cornerstone of this synthesis is obtaining enantiopure (R)-BINOL. While several methods exist, classical resolution via diastereomeric complex formation with a chiral resolving agent remains one of the most practical and scalable approaches. We employ N-benzylcinchonidinium chloride, a readily available Cinchona alkaloid derivative, which selectively forms a crystalline co-crystal with (R)-BINOL.[4] The differing solubilities of the diastereomeric complexes in a chosen solvent—acetonitrile being particularly effective—allow for their physical separation.
Experimental Protocol: Resolution of (±)-BINOL
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Setup: To a flask equipped with a reflux condenser and magnetic stirrer, add racemic 1,1′-bi-2-naphthol (1.0 equiv) and N-benzylcinchonidinium chloride (0.55 equiv).
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Crystallization: Add acetonitrile to achieve a concentration of approximately 80 g of BINOL per liter of solvent. Heat the mixture to reflux for 4 hours to ensure complete dissolution, during which time the desired (R)-BINOL•resolving agent complex begins to crystallize.
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Isolation: Cool the slurry to 0 °C and hold for at least 1 hour. Filter the solid precipitate and wash the cake with cold acetonitrile to afford the diastereomeric complex.
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Liberation of (R)-BINOL: Suspend the isolated complex in a biphasic mixture of ethyl acetate and aqueous HCl (e.g., 1 M). Stir vigorously until all solids dissolve. The (R)-BINOL will move into the organic phase, while the protonated resolving agent remains in the aqueous phase.
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Work-up: Separate the layers. Wash the organic layer with water and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-(+)-BINOL as a white solid.
Self-Validating System & Key Insights
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Causality of Reagent Stoichiometry: Using a sub-stoichiometric amount (0.55 equiv) of the resolving agent is a classic resolution strategy. It ensures that only one enantiomer is consumed in forming the less soluble diastereomer, leaving the other enantiomer enriched in the mother liquor, from which it can also be recovered.
-
Solvent Choice is Critical: While methanol has been used, acetonitrile provides superior selectivity. The (R)-BINOL complex has very low solubility in cold acetonitrile, while the (S)-BINOL complex remains dissolved, leading to a highly efficient separation.[4]
-
Purity Validation: The enantiomeric excess (ee) of the recovered (R)-BINOL should be determined by chiral HPLC or by measuring its specific rotation. An ee of >99% is expected and required for the subsequent steps.
| Parameter | Typical Value | Source(s) |
| Recovery of (R)-BINOL | 85-88% | [4] |
| Enantiomeric Excess (ee) | >99% | [4] |
| Resolving Agent | N-benzylcinchonidinium chloride | [4] |
| Solvent | Acetonitrile (MeCN) | [4] |
Stage 2: Activation via Ditriflation
Principle: The hydroxyl groups of BINOL are poor leaving groups for nucleophilic substitution. To facilitate the crucial C-P bond formation, they must be converted into excellent leaving groups. Trifluoromethanesulfonate (triflate, -OTf) groups are exceptionally well-suited for this purpose due to the high stability of the triflate anion. The reaction is a straightforward esterification using triflic anhydride in the presence of a mild base to neutralize the triflic acid byproduct.
Experimental Protocol: Synthesis of (R)-BINOL Ditriflate
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Setup: In an oven-dried, nitrogen-flushed flask, dissolve (R)-(+)-BINOL (>99% ee, 1.0 equiv) in dry dichloromethane (CH₂Cl₂).
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Reagent Addition: Cool the solution to 5-10 °C in an ice bath. Sequentially add dry pyridine (3.0 equiv) followed by the slow, dropwise addition of triflic anhydride (Tf₂O, 2.3 equiv).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 17 hours). The reaction is typically complete within 2 hours but can be conveniently left overnight.[5]
-
Purification: Dilute the reaction mixture with hexane and filter through a short plug of silica gel to remove pyridinium salts. Wash the silica pad with a 1:1 mixture of hexane/CH₂Cl₂.
-
Isolation: Concentrate the combined filtrate under vacuum to afford the (R)-BINOL ditriflate as a white solid. This product is typically of high purity and can be used in the next step without further purification.
Self-Validating System & Key Insights
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Why Pyridine? Pyridine serves as a nucleophilic catalyst and, more importantly, as a base to scavenge the triflic acid generated during the reaction, preventing potential side reactions and decomposition.
-
Anhydrous Conditions: Triflic anhydride is highly reactive towards water. Rigorous exclusion of moisture is essential to prevent consumption of the reagent and to ensure high yields.
-
Simple Purification: The filtration through silica gel is a highly effective and rapid method to remove the non-volatile pyridinium triflate salt, providing a clean product for the subsequent coupling reaction.
| Parameter | Typical Value | Source(s) |
| Yield | 94% | [5] |
| Reagents | Triflic Anhydride (Tf₂O), Pyridine | [5] |
| Solvent | Dichloromethane (CH₂Cl₂) | [5] |
| Purity (LC Area%) | >99% | [5] |
Stage 3: Nickel-Catalyzed Phosphinylation
Principle: This is the key C-P bond-forming step. A nickel-catalyzed cross-coupling reaction is employed to displace the two triflate groups with di(p-tolyl)phosphine. Nickel is an excellent choice for this transformation as it effectively catalyzes the coupling of aryl triflates with phosphines.[6] The use of a bidentate phosphine ligand like 1,2-bis(diphenylphosphino)ethane (dppe) on the nickel pre-catalyst and a stoichiometric base like 1,4-diazabicyclo[2.2.2]octane (DABCO) are critical for an efficient catalytic cycle.
Caption: Simplified catalytic cycle for Ni-catalyzed phosphinylation.
Experimental Protocol: Synthesis of (R)-(+)-Tol-BINAP
This protocol is adapted from the highly reliable Organic Syntheses procedure for (R)-BINAP and is confirmed to be applicable for tolyl analogues.[4][5]
-
Catalyst Preparation: In an oven-dried, nitrogen-flushed flask, charge [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe, 10 mol%). Add anhydrous, degassed dimethylformamide (DMF) followed by di(p-tolyl)phosphine (2.4 equiv total). Heat the resulting solution at 100 °C for 30 minutes.
-
Coupling Reaction: To the hot catalyst solution, add a solution of (R)-BINOL ditriflate (1.0 equiv) and DABCO (4.0 equiv) in anhydrous, degassed DMF. Maintain the temperature at 100 °C.
-
Staged Addition: The phosphine reagent is often added in portions to maintain its concentration and drive the reaction to completion. For example, add the first portion during catalyst preparation and subsequent portions after 1, 3, and 7 hours of reaction time. Monitor the reaction by LC or TLC until the ditriflate is consumed (typically 2-3 days).
-
Product Isolation: Cool the dark reaction mixture to -15 to -20 °C (ice/acetone bath) and stir for 2 hours to induce crystallization.
-
Purification: Filter the crystalline product, wash the solid with cold methanol, and dry under vacuum. This affords (R)-Tol-BINAP as a white to off-white solid.
Self-Validating System & Key Insights
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Catalyst Choice: NiCl₂(dppe) is a stable Ni(II) precatalyst. In the presence of the phosphine reagent, it is reduced in situ to the active Ni(0) species that enters the catalytic cycle.
-
Role of DABCO: DABCO is a non-nucleophilic organic base. Its primary role is to act as a proton scavenger during the reductive elimination step, regenerating the Ni(0) catalyst and preventing the formation of phosphonium salts.
-
Exclusion of Oxygen: Phosphines are readily oxidized to phosphine oxides, which are catalytically inactive. Rigorous exclusion of air using inert atmosphere techniques (Schlenk line or glovebox) and degassed solvents is absolutely critical for success.[5] The purity of the di(p-tolyl)phosphine should be checked by ³¹P NMR to ensure it is free of oxide impurities before use.
-
Alternative Strategies: While Suzuki and Negishi couplings are powerful C-C bond-forming reactions, the direct nickel-catalyzed phosphinylation of the ditriflate is the most established, high-yielding, and direct route for synthesizing BINAP and its analogues.[7][8][9]
| Parameter | Typical Value Range | Source(s) |
| Yield from (R)-BINOL | 57-84% | [4] |
| Catalyst | NiCl₂(dppe) | [5] |
| Phosphine Reagent | Di(p-tolyl)phosphine | [4] |
| Base | DABCO | [5] |
| Solvent | Anhydrous DMF | [5] |
| Enantiomeric Purity | No racemization observed (>99% ee) | [5] |
Conclusion and Best Practices
The synthesis of (R)-Tol-BINAP from racemic binaphthol is a well-established process that hinges on a robust three-stage sequence: efficient optical resolution, quantitative activation, and high-yielding phosphinylation. By adhering to the detailed protocols and understanding the chemical principles outlined in this guide—particularly the critical importance of anhydrous and oxygen-free conditions in the final step—researchers can reliably produce this valuable ligand with high enantiopurity. The superiority of this ligand in certain catalytic applications, driven by its unique electronic and solubility properties, ensures that (R)-Tol-BINAP will remain an indispensable tool for the discerning synthetic chemist in both academic and industrial laboratories.
References
Sources
- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. C1 712: (S) Tol BINAP RuCl2 AMPY | CAS 857678 55 8 | Johnson Matthey [matthey.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
